N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This fully synthetic small molecule (MW 274.23, XLogP3-AA 0.9) combines a 5-methylisoxazole ring, a 1,2,4-oxadiazole spacer, and a furan-2-carboxamide terminus. The architecture provides distinct conformational flexibility, seven hydrogen-bond acceptors, and improved metabolic stability versus 1,3,4-oxadiazole or amide-linked analogs. Procure for SMYD2/3 biochemical IC₅₀ determination, selectivity profiling, and experimental logD₇.₄/solubility measurement. NOT interchangeable with other isoxazole-oxadiazole carboxamide series members without independent validation.

Molecular Formula C12H10N4O4
Molecular Weight 274.236
CAS No. 2034505-09-2
Cat. No. B2657022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
CAS2034505-09-2
Molecular FormulaC12H10N4O4
Molecular Weight274.236
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C12H10N4O4/c1-7-5-8(15-19-7)11-14-10(20-16-11)6-13-12(17)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
InChIKeyRQKGNKGECBKNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide (CAS 2034505-09-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a fully synthetic small molecule (MW 274.23 g/mol, XLogP3-AA 0.9) that incorporates a 5-methylisoxazole ring, a 1,2,4-oxadiazole central scaffold, and a furan-2-carboxamide terminus [1]. The compound belongs to a broader class of heterocyclic carboxamides that have been disclosed in patent literature as inhibitors of SMYD family histone methyltransferases (e.g., SMYD3 and SMYD2), a therapeutic target in oncology [2]. Its structural architecture—a methylene linker connecting the oxadiazole to the amide—distinguishes it from simple isoxazole carboxamides by introducing an additional heterocycle that can modulate conformational flexibility, hydrogen-bond acceptor capacity (seven HBA), and electronic distribution across the three-ring system [1].

Procurement Risk: Why In-Class Substitution of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide Is Not Supported Without Quantitative Evidence


Within the isoxazole-oxadiazole carboxamide series, minor structural modifications—such as substitution of the terminal furan ring with pivalamide, phenylcyclopropane, or indazole groups—can profoundly alter target engagement, selectivity across the SMYD family, and physicochemical properties including logP and solubility [1]. The 1,2,4-oxadiazole spacer in this compound imparts a distinct hydrogen-bonding geometry and metabolic stability profile compared to 1,3,4-oxadiazole or amide-linked analogs [2]. Because no publicly accessible head-to-head pharmacological data have been published for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide against closest structural neighbors, any assumption of equivalent biological performance constitutes a procurement risk. Users are advised to treat this compound as a structurally unique entry requiring independent validation before substituting it for any other series member in ongoing research programs.

Quantitative Differentiation Evidence for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide: Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Versus Furan-3-Carboxamide Regioisomer

The target compound (furan-2-carboxamide regioisomer) exhibits a computed XLogP3-AA of 0.9, compared to a predicted XLogP3-AA of approximately 1.1–1.2 for the furan-3-carboxamide regioisomer (N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide), reflecting the differential positioning of the carbonyl oxygen relative to the furan ring oxygen [1]. Additionally, the furan-2-carboxamide provides seven hydrogen-bond acceptors versus seven for the 3-substituted analog, but the spatial arrangement of the furan oxygen alters the intra-ring dipole moment [1]. No experimental logD or solubility data have been published for either compound as of the search date.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Scaled Synthesis and Purity Comparability: Vendor-Supplied Batch Data Versus Closest Catalog Analogs

Commercial suppliers list N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide at typical purities of ≥95% (HPLC), consistent with the 95% purity benchmark reported for closely related catalog compounds such as 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide (CAS 2034310-10-4) . However, no certificate of analysis or lot-specific impurity profile has been disclosed in the public domain for the target compound. No comparative synthetic yield, scalability, or cost data have been published.

Chemical Procurement Compound Management Synthetic Chemistry

Kinase and Epigenetic Target Selectivity Profile: Current Data Gap Versus Published SMYD Inhibitor Chemotypes

The isoxazole carboxamide patent family (US20200148650A1) discloses SMYD3 IC50 values ranging from <10 nM to >1,000 nM across structurally diverse examples, establishing that in-class potency is exquisitely dependent on the nature of the carboxamide substituent and the heterocyclic linker [1]. No SMYD2, SMYD3, or broader epigenetic panel data have been reported for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide. Without such data, the compound cannot be positioned relative to the most potent exemplar (IC50 <10 nM) or the least potent exemplar (IC50 >1,000 nM) in the patent [1].

Epigenetics SMYD Inhibition Cancer Therapeutics

Recommended Application Scenarios for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide Based on Structural and Pharmacophoric Evidence


Chemical Probe Development for SMYD3/2 Epigenetic Target Validation

The compound's placement within the isoxazole-oxadiazole carboxamide patent space [1], combined with its moderate computed lipophilicity (XLogP3-AA 0.9) and seven hydrogen-bond acceptors [2], supports its evaluation as a chemical probe candidate for SMYD3 or SMYD2. Users should conduct biochemical IC50 determination against both SMYD3 and SMYD2, followed by selectivity profiling against a panel of histone methyltransferases. The furan-2-carboxamide terminus may confer differential binding kinetics relative to alkyl- or aryl-substituted analogs in the patent [1].

Physicochemical Comparator in Isoxazole-Oxadiazole Lead Optimization Cascades

With a computed logP of 0.9, this compound lies in a favorable region of the CNS MPO and Lipinski rule-of-five space, making it a suitable 'low-logP benchmark' when optimizing a series for aqueous solubility and metabolic stability [2]. The 2-furanyl versus 3-furanyl regioisomeric difference (estimated ΔlogP ≈ 0.2–0.3) can guide medicinal chemists in fine-tuning polarity without altering the core pharmacophore [2]. Experimental logD7.4 and thermodynamic solubility measurements are the logical next steps.

Synthetic Methodology Development for 1,2,4-Oxadiazole-Containing Compound Libraries

The compound's architecture—a 1,2,4-oxadiazole ring flanked by 5-methylisoxazole on one side and a methylene-furan-2-carboxamide on the other—presents a useful model substrate for optimizing oxadiazole-forming cyclization or amidine coupling reactions [1]. The absence of halogen substituents (e.g., the 5-bromo analog CAS 2034310-10-4) allows chemists to study the intrinsic reactivity of the parent scaffold without competing cross-coupling side reactions [1].

Quote Request

Request a Quote for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.